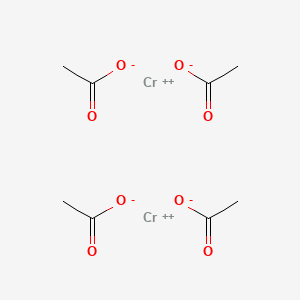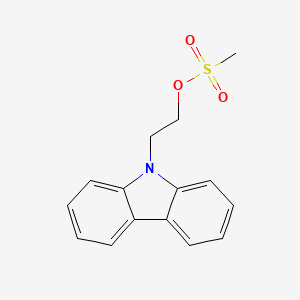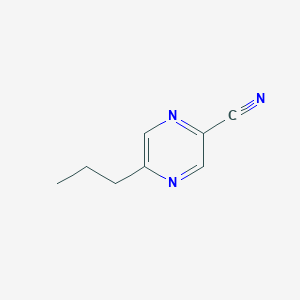
Tetraacetato dichromium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8\text{H}{12}\text{Cr}_2\text{O}_8 ). It is characterized by the presence of two chromium atoms bridged by four acetate groups. This compound is notable for its unique structure and properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraacetato dichromium can be synthesized through a two-step reaction process. Initially, chromium(III) chloride is reduced to chromium(II) chloride using hydrogen gas. The resulting chromium(II) chloride then reacts with an excess of acetate anions in an acidified solution to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis involves the use of chromium(III) chloride, zinc, hydrochloric acid, and sodium acetate trihydrate. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tetraacetato dichromium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the chromium atoms and the acetate groups.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or potassium dichromate.
Reduction: The compound can be reduced using reducing agents like hydrogen gas or zinc in the presence of hydrochloric acid.
Substitution: Substitution reactions can occur when the acetate groups are replaced by other ligands under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(III) compounds, while reduction can produce chromium(II) species .
Applications De Recherche Scientifique
Tetraacetato dichromium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other chromium-containing compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying the interactions between metal ions and biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of metallopharmaceuticals.
Industry: this compound is used in industrial processes that require specific catalytic properties.
Mécanisme D'action
The mechanism by which tetraacetato dichromium exerts its effects involves the interaction of the chromium atoms with various molecular targets. The acetate groups play a crucial role in stabilizing the compound and facilitating its reactivity. The pathways involved in its action are complex and depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
Chromium(II) acetate: Similar in structure but lacks the tetraacetato bridging.
Chromium(III) acetate: Contains chromium in a different oxidation state and exhibits different reactivity.
Chromium(II) chloride: Used as a precursor in the synthesis of tetraacetato dichromium.
Uniqueness: this compound is unique due to its specific bridging structure and the presence of two chromium atoms in close proximity. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications .
Propriétés
Numéro CAS |
15020-15-2 |
|---|---|
Formule moléculaire |
C8H12Cr2O8 |
Poids moléculaire |
340.17 g/mol |
Nom IUPAC |
chromium(2+);tetraacetate |
InChI |
InChI=1S/4C2H4O2.2Cr/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+2/p-4 |
Clé InChI |
COSOKRWKZBULAU-UHFFFAOYSA-J |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Cr+2].[Cr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13731365.png)
![Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B13731366.png)
